![molecular formula C18H27FN2OS B5525263 (3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

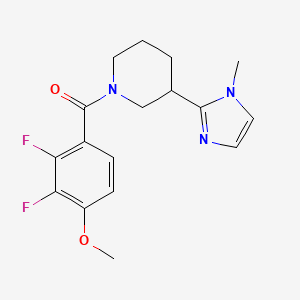

The synthesis of compounds related to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" involves intricate chemical reactions. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a compound with a similar functional group arrangement, involves O-alkylation in the presence of silver triflate and a non-nucleophilic amine base, showcasing the complexity and precision needed in such syntheses (Iwata et al., 2000).

Molecular Structure Analysis

Structural and vibrational properties of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, reveal insights into the molecular structure. These compounds exhibit nearly planar carbonyl and thiourea groups, emphasizing the importance of molecular geometry in determining the physical and chemical properties of such molecules (Saeed et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving (3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine or similar compounds often display unique reactivity patterns due to the presence of specific functional groups. For instance, nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines lead to regioselective products, highlighting the influence of the compound's structure on its chemical behavior (Scheunemann et al., 2011).

Physical Properties Analysis

The physical properties of compounds with a similar structure to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" can be inferred from their molecular structure. For example, the strong fluorescence observed in tris(4‐cyanophenyl)amine in solution and solid states is a result of intermolecular interactions and aggregation motifs, indicating how molecular arrangements influence physical properties (Patra et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are deeply influenced by the molecular structure. For example, the fluorescence enhancement observed in trans-4-aminostilbene derivatives due to N-phenyl substitutions showcases the "amino conjugation effect," demonstrating how structural modifications can alter chemical properties (Yang et al., 2002).

Scientific Research Applications

Fluorinating Reagents and Chemical Synthesis

Compounds similar to "(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine" may serve as fluorinating reagents or intermediates in chemical synthesis. For example, the use of α,α-difluorobenzyl(dimethyl)amine (DBDA) as a fluorinating agent highlights the importance of fluorinated compounds in modifying the chemical properties of pharmaceuticals and materials, offering insights into potential synthetic applications of the queried compound (Dmowski & Kamiński, 1983).

Materials Science and Polymer Research

Research into hyperbranched polybenzoxazoles and related polymers emphasizes the role of fluorinated benzyl groups in the development of materials with desirable thermal and chemical properties. The synthesis and characterization of these materials demonstrate the utility of fluorinated compounds in enhancing material performance, potentially applying to the development and study of new polymers using the compound (Hong, Jikei, & Kakimoto, 2003).

Photophysical Studies and Fluorescent Materials

Studies on compounds like trans-4-aminostilbene derivatives, where fluorine or fluorobenzyl groups contribute to photophysical properties, illustrate how modifications in molecular structure can influence fluorescence and photochemical behavior. This research avenue suggests that the compound may be investigated for its potential in optoelectronic applications or as a fluorescent probe (Yang, Chiou, & Liau, 2002).

Catalysis and Chemical Transformations

The direct synthesis of amides from carboxylic acids and amines, utilizing specific reagents, provides a glimpse into the catalytic applications of compounds bearing fluorobenzyl motifs. Such methodologies can be pivotal in pharmaceutical synthesis, where the queried compound might find use in facilitating bond formations or as a catalyst itself (Lanigan, Starkov, & Sheppard, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-3-[(4-fluorophenyl)methylsulfanyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2OS/c1-20(2)17-5-3-4-11-21(13-17)18(22)10-12-23-14-15-6-8-16(19)9-7-15/h6-9,17H,3-5,10-14H2,1-2H3/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNWFVGYFDWLNU-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CCSCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CCSCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)